molecular formula C17H18N2O3 B3132228 2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester CAS No. 365542-52-5

2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester

Cat. No.: B3132228
CAS No.: 365542-52-5
M. Wt: 298.34 g/mol
InChI Key: SJMPNJMJGZZYMG-MDZDMXLPSA-N
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Description

2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester is a benzoic acid methyl ester derivative featuring a methoxy group at position 2 of the benzene ring and a vinyl-linked 2-methylaminopyridin-3-yl substituent at position 6. This structure combines aromatic, heterocyclic, and conjugated vinyl components, which may confer unique electronic, steric, and solubility properties.

Properties

IUPAC Name

methyl 2-methoxy-6-[(E)-2-[2-(methylamino)pyridin-3-yl]ethenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18-16-13(7-5-11-19-16)10-9-12-6-4-8-14(21-2)15(12)17(20)22-3/h4-11H,1-3H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMPNJMJGZZYMG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C=CC2=C(C(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C(C=CC=N1)/C=C/C2=C(C(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149489
Record name Methyl 2-methoxy-6-[(1E)-2-[2-(methylamino)-3-pyridinyl]ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-52-5
Record name Methyl 2-methoxy-6-[(1E)-2-[2-(methylamino)-3-pyridinyl]ethenyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-[(1E)-2-[2-(methylamino)-3-pyridinyl]ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anti-inflammatory, and antitumor activities, along with relevant case studies and research findings.

The compound belongs to a class of pyridine derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2O3
  • CAS Number : 365542-51-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of pyridine derivatives against Mycobacterium tuberculosis, suggesting that modifications to the pyridine ring can enhance activity against resistant strains .

In vitro studies using the microplate Alamar Blue assay have demonstrated that certain derivatives possess potent antitubercular activity, outperforming traditional antibiotics in some cases .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A review of substituted pyrazoles indicated that similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . The anti-inflammatory activity was assessed by measuring edema inhibition in murine models, where certain derivatives showed comparable efficacy to established anti-inflammatory drugs like diclofenac .

Antitumor Activity

Preliminary investigations into the antitumor potential of related compounds revealed promising results. For example, derivatives containing the pyridine scaffold were tested against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth .

Case Study 1: Antimycobacterial Efficacy

A recent study focused on the synthesis and evaluation of a series of pyridine derivatives, including variations of this compound. Results showed that these compounds inhibited the growth of Mycobacterium tuberculosis in vitro at low micromolar concentrations, highlighting their potential as new therapeutic agents against tuberculosis .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of a related compound in a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in inflammation, with significant differences observed compared to control groups. The study concluded that the compound's mechanism involves COX inhibition and modulation of pro-inflammatory cytokines .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeEfficacy LevelReference
AntimicrobialPyridine DerivativesHigh
Anti-inflammatoryCOX Inhibitors (Pyridine-based)Moderate
AntitumorPyridine DerivativesSignificant

Comparison with Similar Compounds

Ethyl-Linked Pyridinyl Analogs

Compound: 2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester (CAS 365542-51-4)

  • Structural Difference : Replaces the vinyl group with an ethyl linker.
  • Availability : Priced at €998/100 mg, indicating moderate synthetic complexity or niche demand .

Pyrimidinyl and Pyrazolyl Heterocyclic Variants

Compound : 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester (CAS 365542-68-3)

  • Structural Difference : Substitutes the pyridinyl group with a pyrimidin-5-yl ring.
  • However, discontinuation of this product suggests stability or synthesis challenges .

Compound : 2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester hydrochloride

  • Structural Difference : Replaces pyridinyl with a pyrazolyl group and includes a hydrochloride salt.
  • Impact : The pyrazole ring’s adjacent nitrogens may alter binding modes, while the hydrochloride salt improves aqueous solubility, enhancing bioavailability .

Ether and Alkyl Chain Substituents

Compound : 2-Methoxy-6-phenethyloxy-benzoic acid methyl ester

  • Structural Difference : Features a phenethyloxy ether group instead of the vinyl-pyridinyl moiety.

Compound : 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester (CAS 1171921-51-9)

  • Structural Difference : Incorporates a bulky naphthyl-ethyl group.
  • Impact : Enhanced lipophilicity may improve tissue penetration but could compromise solubility (MW: 320.39 g/mol) .

Halogenated and Hydroxylated Derivatives

Compound : 2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxybenzoic acid methyl ester (CAS 1171924-95-0)

  • Structural Difference : Contains a 4-chlorophenyl-ethyl group and a hydroxyl substituent.

Comparative Analysis Table

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Features CAS Number
Target Compound 2-(2-Methylamino-pyridin-3-yl)-vinyl Not provided Conjugated vinyl, pyridinyl amine Not available
Ethyl-linked analog 2-(2-Methylamino-pyridin-3-yl)-ethyl Not provided Flexible ethyl linker 365542-51-4
Pyrimidinyl variant 2-(Pyrimidin-5-yl)-vinyl 270.28 Dual nitrogen heterocycle 365542-68-3
Pyrazolyl hydrochloride 2-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl Not provided Pyrazole ring, hydrochloride salt Not available
Naphthyl-ethyl analog 2-(Naphthalen-1-yl-ethyl) 320.39 Bulky aromatic substituent 1171921-51-9
Chlorophenyl-hydroxy analog 2-(4-Chlorophenyl-ethyl), 6-hydroxy 290.75 Halogenated, polar hydroxyl group 1171924-95-0

Key Research Findings and Implications

  • Conjugation vs. Flexibility : Vinyl-linked analogs (e.g., target compound, pyrimidinyl variant) likely exhibit stronger electronic interactions with targets due to π-conjugation, whereas ethyl or alkyl-linked derivatives prioritize flexibility .
  • Heterocycle Impact : Pyrimidine and pyrazole substituents introduce distinct hydrogen-bonding profiles, which could be leveraged for selective target engagement .
  • Solubility vs. Lipophilicity : Ether or hydroxyl groups enhance solubility but may limit membrane penetration, whereas naphthyl or chlorophenyl groups increase lipophilicity for tissue uptake .

Q & A

Q. Table 1. HPLC Retention Times for Analogous Benzoic Acid Esters

CompoundRetention Time (min)Mobile Phase (ACN:H₂O)Reference
Benzoic acid, methyl ester8.250:50
4-Methyl-benzoic acid, methyl ester9.550:50
3-Methoxy-benzoic acid, methyl ester10.755:45

Q. Table 2. Stability Data Under Accelerated Conditions

ConditionDegradation (%)Major DegradantMethod
0.1M HCl, 40°C, 24h15%Hydrolyzed carboxylic acidHPLC
UV Light, 24h20%Cis-trans isomerLC-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester
Reactant of Route 2
2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester

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